molecular formula C20H14BrN3O3 B2513439 5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 898455-32-8

5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

Cat. No.: B2513439
CAS No.: 898455-32-8
M. Wt: 424.254
InChI Key: ARMCREHRYNGEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a synthetic compound that has gained significant interest in the field of medicinal chemistry. The compound is known for its potential therapeutic applications in the treatment of various diseases, including cancer.

Scientific Research Applications

Synthesis and Pharmacological Activities

SYNTHESIS OF SOME 6-BROMO QUINAZOLINONE DERIVATIVES FOR THEIR PHARAMCOLOGICAL ACTIVITIES. This study elaborates on the synthesis of 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and similar derivatives, primarily for exploring their pharmacological properties. Specifically, these compounds were evaluated for antibacterial, anti-inflammatory, and analgesic activities, showing promising pharmacological potential (Ch. Rajveer et al., 2010).

Synthesis and Anti-Inflammatory Activities

Synthesis of some new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones as potential non-steroidal anti-inflammatory and analgesic agents. This research involves the synthesis of various derivatives of quinazolinone and their evaluation for anti-inflammatory and analgesic activities. Particularly notable is the derivative 7g, which demonstrated significant effectiveness in these regards, indicating the therapeutic potential of these compounds (Deepak Kumar et al., 2014).

Synthesis and Antimicrobial Activities

Synthesis and Antibacterial Activity of Some New Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles. The study focuses on the synthesis of various quinazolinyl derivatives and evaluating their antibacterial activity against a range of bacterial strains. The structural elucidation of these compounds was conducted through detailed spectral analysis, further substantiating the potential of these compounds in antimicrobial applications (I. Singh et al., 2010).

Synthesis and Antiviral Activities

Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. In this research, a series of quinazolin-4(3H)-one derivatives were synthesized and assessed for their antiviral activity against HIV, HSV, and vaccinia viruses. Among the synthesized compounds, one particularly exhibited significant antiviral activity, especially against Herpes simplex and vaccinia viruses, underscoring the potential of these derivatives in antiviral therapies (P. Selvam et al., 2010).

Properties

IUPAC Name

5-bromo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c1-12-22-16-8-3-2-7-15(16)20(26)24(12)14-6-4-5-13(11-14)23-19(25)17-9-10-18(21)27-17/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMCREHRYNGEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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